5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene
Description
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAJZCLALMONPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in synthetic organic chemistry. The compound can undergo substitution reactions where the bromine and fluorine atoms can be replaced with other functional groups, facilitating the creation of diverse chemical entities.
Reactions Involving this compound
- Substitution Reactions : The halogen atoms can be substituted through nucleophilic substitution mechanisms.
- Oxidation and Reduction : The methoxymethyl group can be oxidized to yield aldehydes or carboxylic acids and can also be reduced to form alcohols.
- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling, enabling the formation of more complex aromatic compounds.
Biological Applications
Study of Enzyme Interactions
The compound is employed in biological research to study enzyme interactions and metabolic pathways. Its specific functional groups allow it to interact with various biological targets, providing insights into enzyme mechanisms and functions.
Pharmaceutical Research
In medicinal chemistry, this compound is investigated for its potential use in drug development. The compound's unique reactivity profile makes it a candidate for designing new therapeutic agents.
Industrial Applications
Agrochemicals and Dyes
The compound finds utility in the production of agrochemicals and dyes. Its chemical properties are exploited to synthesize products that are essential for agricultural applications and colorants used in various industries.
Case Study 1: Synthesis of Complex Organic Molecules
A research study demonstrated the use of this compound as an intermediate in synthesizing complex biphenyl derivatives. The study highlighted the efficiency of coupling reactions facilitated by this compound, leading to high yields of desired products .
Case Study 2: Enzyme Interaction Studies
Another study focused on using this compound to probe enzyme interactions within metabolic pathways. It provided valuable data on how modifications to the compound's structure influenced its binding affinity and specificity towards target enzymes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong bonds with these targets, altering their activity and leading to various biochemical effects. The methoxymethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Table 1: Key Compounds and Their Substitution Patterns
Electron-Withdrawing vs. Electron-Donating Groups
- Methoxymethyl (-OCH2CH3) : The methoxymethyl group in the target compound is moderately electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, which are strongly electron-withdrawing, deactivating the ring and directing reactivity toward nucleophilic or radical pathways .
- Trifluoromethoxy (-OCF3) : Used in 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, this substituent enhances thermal and chemical stability, making it suitable for liquid crystal applications in displays .
Solubility and Reactivity
- The methoxymethyl group improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to trifluoromethyl or sulfonyl analogs, which exhibit lower solubility due to increased hydrophobicity .
- Bromine at position 5 enables cross-coupling reactions. For example, 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene undergoes Ullmann coupling to form biaryl structures in carbazole synthesis .
Halogen-Substituted Analogues
Table 2: Halogen-Substituted Derivatives
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius increases steric hindrance, as seen in 5-Bromo-1,3-dichloro-2-methylbenzene, which exhibits slower reaction kinetics in Pd-catalyzed couplings compared to fluorinated analogs .
- Iodine vs. Bromine : Iodine in 1,3-Difluoro-5-iodo-2-methoxybenzene enhances leaving-group ability in nucleophilic substitutions but is prone to oxidative degradation .
Functional Group Variations
Methoxymethyl vs. Trifluoroethoxy
- Methoxymethyl (-OCH2CH3) : Enhances nucleophilicity at the ortho position due to electron donation.
- Trifluoroethoxy (-OCH2CF3) : Introduced in 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, this group increases lipophilicity and resistance to metabolic degradation, making it relevant in agrochemical intermediates .
Sulfonyl vs. Alkyl Groups
- Methanesulfonyl (-SO2CH3) : In 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene, the sulfonyl group stabilizes negative charges, favoring SNAr (nucleophilic aromatic substitution) reactions .
Biological Activity
5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: C₈H₇BrF₂O
CAS Number: 162744-61-8
Molecular Weight: 237.04 g/mol
The biological activity of this compound can be attributed to its structural components, particularly the presence of halogen atoms and the methoxy group. These functional groups influence the compound's reactivity and interaction with biological targets. The fluorine atoms enhance lipophilicity and can facilitate interactions with lipid membranes, while the methoxy group may participate in hydrogen bonding with biological macromolecules.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity: Fluorinated compounds have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that fluorinated aromatic compounds can induce apoptosis in cancer cell lines such as MCF-7 and HT29 .
- Antimicrobial Properties: Compounds containing bromine and fluorine atoms have been reported to possess antibacterial and antifungal activities. These effects are often linked to their ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects: Some derivatives of halogenated benzene compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
-
Anticancer Efficacy:
A study investigating various fluorinated benzene derivatives found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics like cisplatin . -
Antimicrobial Activity:
In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis due to the electrophilic nature of the bromine atom .
Research Findings
Q & A
Q. What are optimized methods for synthesizing 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via catalytic hydrogenation of its alkene precursor (e.g., 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene) using 5% polyvinyl chloride (PVC) as a catalyst in heptane under atmospheric hydrogen for 20 hours . Key variables:
- Catalyst selection : PVC is preferred over Pd/C due to reduced dehalogenation side reactions.
- Solvent effects : Heptane minimizes solubility issues of the alkene precursor compared to polar solvents.
- Monitoring : Use TLC (hexane:EtOAc 9:1) or NMR to track hydrogenation progress (disappearance of vinylic signals at δ -110 to -115 ppm).
Q. How to characterize the electronic environment of the methoxymethyl group in this compound?
Answer: Use and NMR to analyze the methoxymethyl group:
- : Methoxy protons resonate at δ 3.3–3.5 ppm; methylene protons split into doublets (δ 4.2–4.5 ppm, ) due to coupling with adjacent atoms.
- : Methoxymethyl carbon appears at δ 70–75 ppm, with coupling (~240 Hz) indicating proximity to fluorine.
Advanced: Use DEPT-135 to distinguish CH and CH groups in crowded spectra .
Q. What storage conditions ensure compound stability for long-term studies?
Answer: Store at 0–6°C in amber vials under inert gas (Ar/N) to prevent:
- Hydrolysis : Methoxymethyl group degradation in humid environments.
- Light-induced decomposition : Bromine-fluorine bonds are photosensitive.
Stability testing via HPLC (C18 column, MeCN:HO 70:30) shows <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How to resolve contradictions in regioselectivity during functionalization (e.g., Suzuki coupling)?
Answer: Regioselectivity conflicts arise from competing directing effects:
- Bromo vs. fluorine : Bromine is a stronger directing group (σ) than fluorine (σ), but steric hindrance from the methoxymethyl group can override electronic effects.
Methodology :
Q. How to analyze conflicting data in halogen exchange reactions (e.g., Br → I)?
Answer: Discrepancies in halogen exchange yields (e.g., using NaI/CuI in DMF) may stem from:
- Solvent polarity : DMF stabilizes transition states better than DMSO.
- Temperature : Reactions above 100°C favor iodide substitution but risk decomposition.
Resolution :
Q. What computational models predict the compound’s reactivity in photoredox catalysis?
Answer: Use TD-DFT (CAM-B3LYP/def2-TZVP) to calculate:
- HOMO-LUMO gaps : ~4.2 eV, indicating suitability for visible-light activation.
- Spin density maps : Localize radical formation at the bromine-adjacent carbon.
Experimental validation via EPR spectroscopy detects nitroxide radical adducts during photocatalysis .
Methodological Tables
Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Regioselectivity (para:meta) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)/SPhos | 78 | 85:15 | |
| Buchwald-Hartwig | Pd(dba)/XPhos | 62 | 70:30 |
Q. Table 2. Thermal Stability Profile
| Condition | Degradation (%) at 6 Months | Analytical Method |
|---|---|---|
| 25°C, light-exposed | 43 | HPLC |
| 0–6°C, dark, Ar atmosphere | 4 | HPLC |
Key Research Gaps
- Mechanistic ambiguity in methoxymethyl group participation during electrophilic substitution.
- Lack of in situ spectroscopic data for intermediates in hydrogenation pathways.
Q. Recommendations :
- Use operando IR spectroscopy to monitor C=C bond reduction during hydrogenation .
- Explore flow chemistry for scalable synthesis with real-time NMR feedback.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
